

Comparative Efficacy of TYK2 Inhibition Across Preclinical Autoimmune Disease Models

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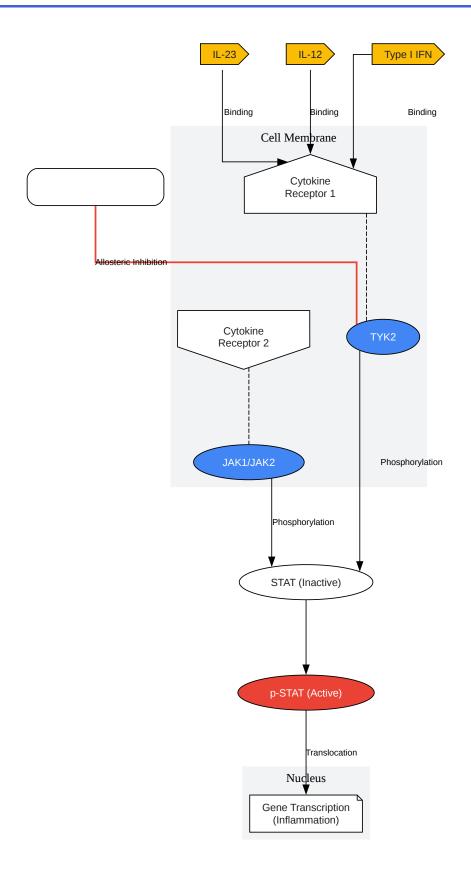
Tyrosine kinase 2 (TYK2) has emerged as a pivotal therapeutic target in the landscape of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 is a key intracellular mediator for signaling pathways of critical cytokines, including interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2][3][4] These cytokines are deeply implicated in the pathogenesis of numerous immune-mediated disorders.[2][4][5] The development of selective TYK2 inhibitors, such as deucravacitinib (BMS-986165), which allosterically bind to the regulatory pseudokinase (JH2) domain, offers a distinct advantage over pan-JAK inhibitors by providing targeted immunomodulation while potentially mitigating off-target effects associated with inhibiting other JAK family members.[1][6][7]

This guide provides a comparative overview of the efficacy of selective TYK2 inhibitors in various preclinical models of autoimmune diseases, supported by experimental data and detailed methodologies.

The TYK2 Signaling Pathway

TYK2 is integral to the signal transduction of key pro-inflammatory cytokines. Upon cytokine binding to its receptor, TYK2 and another associated JAK are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Selective TYK2 inhibitors block this cascade, thereby dampening the pathogenic downstream effects of cytokines like IL-12, IL-23, and Type I IFNs.[8][9][10]









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References

- 1. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nimbustx.com [nimbustx.com]
- 4. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bristol Myers Squibb Bristol Myers Squibb Presents Two Late-Breaking Presentations
 Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus
 Erythematosus [news.bms.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]



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